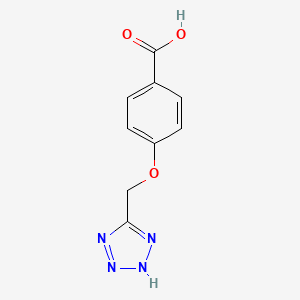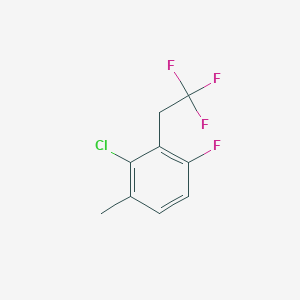
1-méthyl-2-chloro-4-fluoro-3-(2,2,2-trifluoroéthyl)benzène
Vue d'ensemble
Description
“2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is also known by other names such as “2-Chlor-1-fluor-4-(trifluormethyl)benzol” in German, “2-Chloro-1-fluoro-4-(trifluoromethyl)benzene” in English, and “2-Chloro-1-fluoro-4-(trifluorométhyl)benzène” in French .
Synthesis Analysis
The synthesis of this compound involves several steps including photolysis, nitration, bromination, alkylation, and reduction . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and methyl groups attached to it . The specific positions of these groups on the benzene ring are determined by the IUPAC nomenclature .Physical And Chemical Properties Analysis
This compound has a density of 1.19, a boiling point of 154-156°C, and a flash point of 50°C .Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est un intermédiaire précieux dans la synthèse de divers médicaments contenant un groupe trifluorométhyle. Le groupe trifluorométhyle est connu pour améliorer l’activité biologique et la stabilité métabolique des produits pharmaceutiques . Il peut être utilisé pour développer de nouveaux agents thérapeutiques en raison de son potentiel à interagir avec diverses cibles biologiques.
Développement agrochimique
En agrochimie, ce composé peut servir de précurseur pour la synthèse de pesticides et d’herbicides. Sa structure fluorée pourrait être exploitée pour concevoir des composés présentant une stabilité environnementale accrue et une toxicité réduite pour les organismes non ciblés .
Science des matériaux
La structure chimique unique de ce composé le rend adapté à la création de matériaux avancés. Par exemple, il pourrait être utilisé dans le développement de polymères fluorés, qui sont connus pour leur haute résistance aux solvants, aux acides et aux bases .
Chimie analytique
En raison de son motif fluoré distinctif, ce composé peut être utilisé comme étalon ou matériau de référence dans diverses méthodes spectroscopiques, notamment la RMN et la spectrométrie de masse, pour identifier ou quantifier des structures similaires dans des mélanges complexes .
Science environnementale
La recherche sur le devenir environnemental des composés fluorés est cruciale. Ce composé peut être utilisé dans des études de surveillance environnementale pour comprendre les voies de dégradation et la persistance des polluants fluorés dans les écosystèmes .
Biochimie
En biochimie, le rôle du composé pourrait être exploré dans la recherche en protéomique, en particulier dans l’étude des interactions protéines-ligands, où les composés fluorés servent souvent de sondes en raison de leurs propriétés électroniques uniques .
Mécanisme D'action
The exact mechanism of action of CFMT is not yet fully understood. However, it is believed that CFMT is able to interact with various biomolecules, including proteins and nucleic acids, and modify their structure and activity. This interaction is thought to be mediated by the presence of the fluorine atoms in the compound, which can form weak interactions with the target molecules. This interaction can alter the structure and activity of the target molecules, leading to a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFMT are not yet fully understood. However, it is believed that CFMT can interact with various biomolecules, including proteins and nucleic acids, and modify their structure and activity. This interaction is thought to be mediated by the presence of the fluorine atoms in the compound, which can form weak interactions with the target molecules. This interaction can alter the structure and activity of the target molecules, leading to a desired effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CFMT in laboratory experiments has several advantages. First, CFMT is a relatively inexpensive compound, making it cost-effective for laboratory use. Second, CFMT is relatively stable and can be stored for long periods of time without any significant degradation. Third, CFMT is soluble in a variety of organic solvents, making it suitable for use in a variety of laboratory experiments. Finally, CFMT is a relatively non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to the use of CFMT in laboratory experiments. First, CFMT is a relatively reactive compound, and can form unwanted side reactions with other compounds in the reaction mixture. Second, CFMT is a relatively volatile compound, and can easily evaporate from the reaction mixture. Third, CFMT is a relatively non-polar compound, and can be difficult to dissolve in polar solvents. Finally, CFMT is a relatively low-boiling compound, and can be difficult to distill.
Orientations Futures
There are several potential future directions for research on CFMT. First, further research on the biochemical and physiological effects of CFMT could help to elucidate its mechanism of action and its potential therapeutic applications. Second, further research on the synthesis of CFMT could lead to the development of more efficient and cost-effective methods of synthesis. Third, further research on the solubility of CFMT in various solvents could lead to the development of more efficient and cost-effective methods of synthesis. Fourth, further research on the stability of CFMT could lead to the development of more stable formulations for laboratory use. Finally, further research on the toxicity of CFMT could lead to the development of safer formulations for laboratory use.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4/c1-5-2-3-7(11)6(8(5)10)4-9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCALRLWYAPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194217 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099597-59-7 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



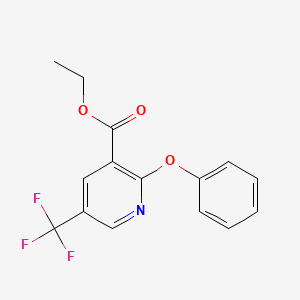
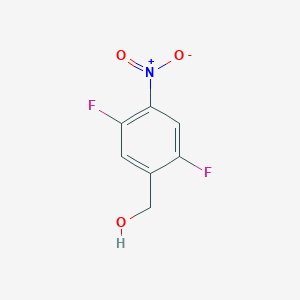
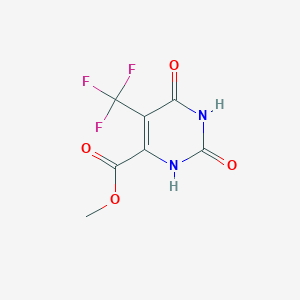
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)
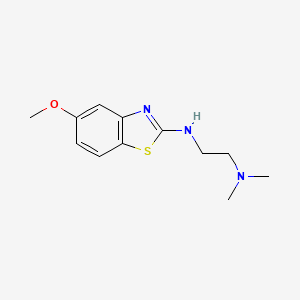
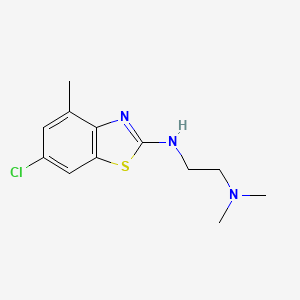
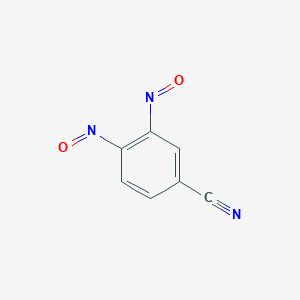
![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
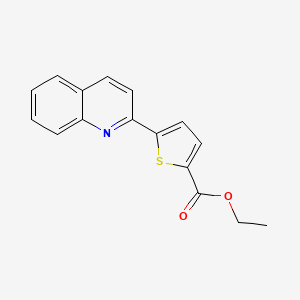
![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)

